Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-
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Overview
Description
Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- is an organic compound that features a benzonitrile core substituted with a methoxyphenoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- typically involves the reaction of 4-methoxyphenol with 2,5-dinitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(4-methoxyphenoxy)-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Hydrolysis: 2-(4-methoxyphenoxy)-5-nitrobenzoic acid.
Scientific Research Applications
Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)benzonitrile: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-Methoxybenzonitrile: Lacks both the phenoxy and nitro groups, making it less complex and potentially less versatile in applications.
2-Nitrobenzonitrile: Lacks the methoxyphenoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- is unique due to the presence of both the methoxyphenoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
99902-79-1 |
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Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C14H10N2O4/c1-19-12-3-5-13(6-4-12)20-14-7-2-11(16(17)18)8-10(14)9-15/h2-8H,1H3 |
InChI Key |
HNBGIGBUYIOXGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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